molecular formula C8H11NO2S B13011157 (S)-3-Amino-4-(thiophen-2-yl)butanoic acid

(S)-3-Amino-4-(thiophen-2-yl)butanoic acid

Cat. No.: B13011157
M. Wt: 185.25 g/mol
InChI Key: LRHQHHDPWZCVTR-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Amino-4-(thiophen-2-yl)butanoic acid is an organic compound that features a thiophene ring, an amino group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(thiophen-2-yl)butanoic acid can be achieved through several methods. . The reaction conditions typically involve the use of catalysts and specific reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(thiophen-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the amino group can produce primary amines.

Scientific Research Applications

(S)-3-Amino-4-(thiophen-2-yl)butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(thiophen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-3-Amino-4-(thiophen-2-yl)butanoic acid include other thiophene derivatives and amino acids with similar structural features. Examples include:

Uniqueness

What sets this compound apart is its combination of a thiophene ring with an amino and butanoic acid group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

(3S)-3-amino-4-thiophen-2-ylbutanoic acid

InChI

InChI=1S/C8H11NO2S/c9-6(5-8(10)11)4-7-2-1-3-12-7/h1-3,6H,4-5,9H2,(H,10,11)/t6-/m1/s1

InChI Key

LRHQHHDPWZCVTR-ZCFIWIBFSA-N

Isomeric SMILES

C1=CSC(=C1)C[C@H](CC(=O)O)N

Canonical SMILES

C1=CSC(=C1)CC(CC(=O)O)N

Origin of Product

United States

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